molecular formula C17H16N2O2 B11186688 3-(3-Methylbenzyl)-1-(pyridin-2-yl)pyrrolidine-2,5-dione

3-(3-Methylbenzyl)-1-(pyridin-2-yl)pyrrolidine-2,5-dione

Cat. No.: B11186688
M. Wt: 280.32 g/mol
InChI Key: IHILEDCGRVUBKS-UHFFFAOYSA-N
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Description

3-[(3-METHYLPHENYL)METHYL]-1-(PYRIDIN-2-YL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-METHYLPHENYL)METHYL]-1-(PYRIDIN-2-YL)PYRROLIDINE-2,5-DIONE typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a pyrrolidine precursor with a substituted benzyl halide and a pyridine derivative under basic conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(3-METHYLPHENYL)METHYL]-1-(PYRIDIN-2-YL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH or KOtBu in aprotic solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(3-METHYLPHENYL)METHYL]-1-(PYRIDIN-2-YL)PYRROLIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-METHYLPHENYL)METHYL]-1-(PYRIDIN-2-YL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine-2,5-dione core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-METHYLPHENYL)METHYL]-1-(PYRIDIN-2-YL)PYRROLIDINE-2,5-DIONE is unique due to its specific combination of a pyrrolidine-2,5-dione core with a substituted benzyl group and a pyridine ring. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

3-[(3-methylphenyl)methyl]-1-pyridin-2-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C17H16N2O2/c1-12-5-4-6-13(9-12)10-14-11-16(20)19(17(14)21)15-7-2-3-8-18-15/h2-9,14H,10-11H2,1H3

InChI Key

IHILEDCGRVUBKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=CC=CC=N3

Origin of Product

United States

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